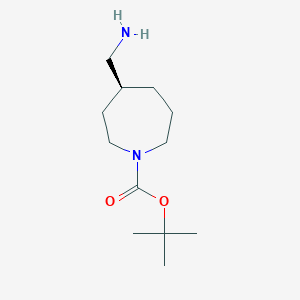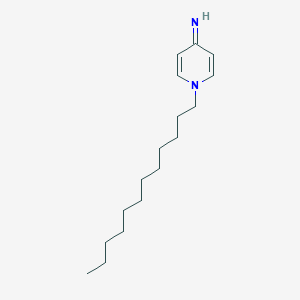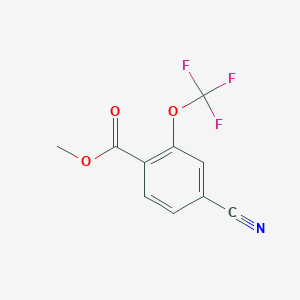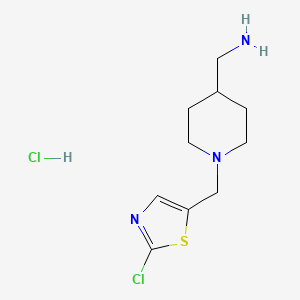
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Thr(TBDMS)-OH, also known as 9-fluorenylmethyloxycarbonyl-threonine-tert-butyldimethylsilyl ester, is a modified amino acid used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of threonine, and a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of threonine. These protecting groups are essential in solid-phase peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(TBDMS)-OH typically involves the following steps:
Protection of the Hydroxyl Group: Threonine is first protected at the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Protection of the Amino Group: The amino group of the protected threonine is then protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Fmoc-Thr(TBDMS)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large quantities of threonine are reacted with TBDMS-Cl and Fmoc-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Thr(TBDMS)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or a similar base, and removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) or acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TBAF for TBDMS removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products:
Deprotected Threonine: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Aplicaciones Científicas De Investigación
Fmoc-Thr(TBDMS)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biomaterials: In the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: In studying protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Fmoc-Thr(TBDMS)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The TBDMS group protects the hydroxyl group, allowing selective deprotection and subsequent reactions at specific stages of synthesis.
Comparación Con Compuestos Similares
Fmoc-Thr(tBu)-OH: Similar structure but with a tert-butyl (tBu) protecting group instead of TBDMS.
Fmoc-Ser(TBDMS)-OH: Similar structure but with serine instead of threonine.
Fmoc-Thr(Trt)-OH: Similar structure but with a trityl (Trt) protecting group instead of TBDMS.
Uniqueness: Fmoc-Thr(TBDMS)-OH is unique due to the steric bulk and stability provided by the TBDMS group, which offers better protection for the hydroxyl group compared to other protecting groups like tert-butyl or trityl. This makes it particularly useful in complex peptide synthesis where selective deprotection is crucial.
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
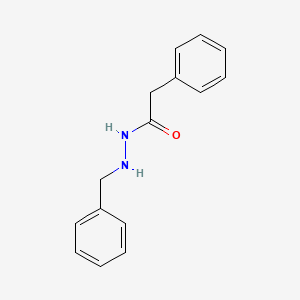
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

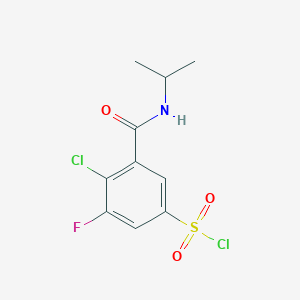
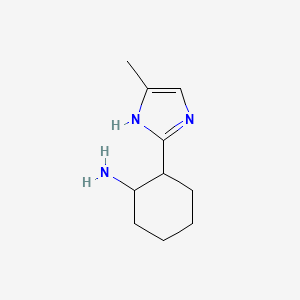
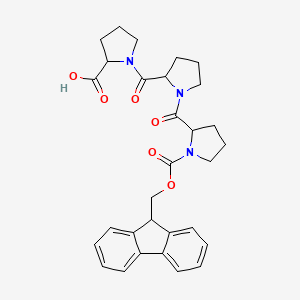

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
